molecular formula C8H7BrFNO4S B6180877 methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate CAS No. 2639451-43-5

methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate

Cat. No.: B6180877
CAS No.: 2639451-43-5
M. Wt: 312.1
InChI Key:
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Description

Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate typically involves the esterification of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism by which methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-fluorobenzoate: Similar structure but lacks the sulfamoyl group.

    Methyl 3-bromo-5-fluorobenzoate: Similar structure but with different positioning of the fluorine atom.

    Methyl 3-bromo-2-chlorobenzoate: Similar structure but with chlorine instead of fluorine.

Uniqueness

Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

CAS No.

2639451-43-5

Molecular Formula

C8H7BrFNO4S

Molecular Weight

312.1

Purity

95

Origin of Product

United States

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